molecular formula C3H2N2S2 B14724740 Diisothiocyanatomethane CAS No. 13061-19-3

Diisothiocyanatomethane

Cat. No.: B14724740
CAS No.: 13061-19-3
M. Wt: 130.20 g/mol
InChI Key: KVKKJNWIWXXVLK-UHFFFAOYSA-N
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Description

Diisothiocyanatomethane (CH₂(NCS)₂) is an organosulfur compound featuring two isothiocyanate (-N=C=S) groups attached to a methane backbone. For instance, isothiocyanates are widely studied for their biological activities, including anticancer effects, as seen in sulforaphane .

Properties

CAS No.

13061-19-3

Molecular Formula

C3H2N2S2

Molecular Weight

130.20 g/mol

IUPAC Name

diisothiocyanatomethane

InChI

InChI=1S/C3H2N2S2/c6-2-4-1-5-3-7/h1H2

InChI Key

KVKKJNWIWXXVLK-UHFFFAOYSA-N

Canonical SMILES

C(N=C=S)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisothiocyanatomethane can be synthesized through several methods. One common approach involves the reaction of methylene chloride with potassium thiocyanate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of methylene chloride with thiocyanate salts in a high-pressure reactor. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diisothiocyanatomethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diisothiocyanatomethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diisothiocyanatomethane exerts its effects involves the interaction with nucleophilic sites in biological molecules. It can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is particularly significant in the context of its potential anticancer properties, where it targets specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogs: Adamantyl Isothiocyanates and Carbothioamides

Adamantyl-based isothiocyanates, such as N-(1-adamantyl)carbothioamides, share the -NCS functional group but feature a bulky adamantane moiety. These compounds exhibit high thermal stability and are synthesized via reactions of 1-adamantyl isothiocyanate with cyclic amines (e.g., piperazines) . Unlike Diisothiocyanatomethane, their rigid structure enhances resistance to degradation, making them suitable for materials science. However, their molecular weight (~300–400 g/mol) and steric hindrance limit reactivity compared to the simpler CH₂(NCS)₂.

Key Differences:

  • Reactivity: this compound’s smaller size enables faster nucleophilic additions.
  • Applications: Adamantyl derivatives are prioritized in polymer chemistry, while CH₂(NCS)₂ may favor agrochemical synthesis due to its volatility.

Functional Analogs: Diisocyanates

Diisocyanates (e.g., hexamethylene diisocyanate, 4,4'-methylenediphenyl diisocyanate (MDI)) replace -NCS with -NCO groups. These compounds are industrially significant in polyurethane production due to their rapid reaction with hydroxyl groups .

Table 1: Comparison of this compound and Diisocyanates
Property This compound (CH₂(NCS)₂) Hexamethylene Diisocyanate (C₆H₁₂N₂O₂) 4,4'-MDI (C₁₅H₁₀N₂O₂)
Molecular Weight 130 g/mol 168.19 g/mol 250.25 g/mol
Functional Groups Two -NCS Two -NCO Two -NCO
Primary Reactivity Nucleophilic additions Polyurethane crosslinking Polymer production
Toxicity Concerns Limited data (potential irritant) Respiratory sensitizer Carcinogenic potential

Key Insights:

  • Reactivity: this compound’s sulfur-based groups confer distinct electronic properties, favoring thiol-mediated reactions over the urethane-forming tendencies of diisocyanates.
  • Toxicity: Diisocyanates are notorious respiratory hazards, while CH₂(NCS)₂’s toxicity profile remains understudied but likely less severe .

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